molecular formula C18H24N4O4S2 B2793283 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034519-91-8

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2793283
CAS No.: 2034519-91-8
M. Wt: 424.53
InChI Key: DWWZBKKQCFWLRV-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a pyrazole moiety at the 4-position. The sulfonamide nitrogen is linked to a piperidin-4-yl group, which is further substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl ring.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c23-27(24)13-8-17(14-27)21-11-6-15(7-12-21)20-28(25,26)18-4-2-16(3-5-18)22-10-1-9-19-22/h1-5,9-10,15,17,20H,6-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZBKKQCFWLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Inferred Activity
Target Compound Benzenesulfonamide - 4-(1H-pyrazol-1-yl)
- N-linked piperidin-4-yl with tetrahydrothiophene dioxide
Not provided Not reported Potential kinase/enzyme inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide - Pyrazolo[3,4-d]pyrimidine
- Chromenone and fluorophenyl substituents
589.1 (M+1) 175–178 Kinase inhibition (chromenone motif)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide Piperidinecarboxamide - Pyrazole sulfonyl
- Thienylmethyl group
Not provided Not reported Enzyme or receptor modulation
[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)piperazino]methanone Piperazinyl methanone - Difluoromethylpyrazole
- Thienylsulfonyl
Not provided Not reported Solubility-enhanced inhibitors

Key Observations

Sulfonamide vs. Carboxamide/Carbonyl Backbones: The target compound and the chromenone-containing analog share a benzenesulfonamide core, which often confers strong hydrogen-bonding capabilities for target binding. In contrast, analogs from utilize carboxamide or carbonyl backbones, which may alter pharmacokinetic properties like membrane permeability .

Heterocyclic Substituents: The pyrazole ring in the target compound is simpler compared to the pyrazolo[3,4-d]pyrimidine in the chromenone analog . The latter’s extended π-system and fluorophenyl groups likely enhance binding affinity to hydrophobic kinase pockets.

Biological Implications: Chromenone-containing analogs (e.g., Example 53 in ) are associated with kinase inhibition due to their structural resemblance to ATP-competitive inhibitors . The target compound’s lack of a chromenone or pyrimidine moiety suggests divergent target selectivity. Piperidine/piperazine derivatives (common in all compounds) are frequently employed in CNS-targeted drugs, though specific target data remain speculative without experimental validation .

Research Findings and Limitations

  • Synthetic Feasibility: The chromenone analog was synthesized in 28% yield via Suzuki coupling, suggesting that similar methods could apply to the target compound. However, the tetrahydrothiophene dioxide group may introduce synthetic challenges in regioselective oxidation.
  • Thermal Stability: The chromenone analog has a melting point of 175–178°C , indicative of crystalline stability, whereas data for the target compound are unavailable.
  • Data Gaps : Pharmacokinetic, toxicity, and target-binding data for all compounds are absent in the provided evidence, limiting mechanistic comparisons.

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